molecular formula C18H24I3NO4 B13820342 2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 22275-42-9

2-(3-(N-Ethylbutyramido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B13820342
CAS No.: 22275-42-9
M. Wt: 699.1 g/mol
InChI Key: CLPVQYCTFRKKFM-UHFFFAOYSA-N
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Description

2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triiodophenyl group, which is linked to a hexanoic acid moiety through an ether bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the preparation of the triiodophenyl intermediate. This intermediate is then reacted with N-ethylbutanoylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets and pathways. The triiodophenyl group is known to interact with iodine receptors, while the hexanoic acid moiety can modulate lipid metabolism. These interactions result in various biochemical effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(N-Methylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid
  • 2-[[3-(N-Ethylbutanoylamino)-2,4,6-diiodophenyl]oxy]hexanoic acid
  • 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]pentanoic acid

Uniqueness

Compared to similar compounds, 2-[[3-(N-Ethylbutanoylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

22275-42-9

Molecular Formula

C18H24I3NO4

Molecular Weight

699.1 g/mol

IUPAC Name

2-[3-[butanoyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C18H24I3NO4/c1-4-7-9-13(18(24)25)26-17-12(20)10-11(19)16(15(17)21)22(6-3)14(23)8-5-2/h10,13H,4-9H2,1-3H3,(H,24,25)

InChI Key

CLPVQYCTFRKKFM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CCC)I)I

Origin of Product

United States

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